In Vivo Efficacy in OVX-Induced Osteoporosis Model: Blockade of Bone Loss Compared to GSK2879552
LSD1-IN-31 (compound 11e) demonstrated a robust in vivo effect by blocking OVX-induced osteoclastic bone loss [1]. This outcome is differentiated from the comparator GSK2879552, which in a separate study using a similar OVX-induced osteoporosis model was found to only slightly restore cortical bone loss [2]. The more pronounced efficacy of LSD1-IN-31 underscores its superior activity in this specific disease model.
| Evidence Dimension | In Vivo Anti-Osteoclastic Efficacy |
|---|---|
| Target Compound Data | Blocked OVX-induced osteoclastic bone loss |
| Comparator Or Baseline | GSK2879552: Slightly restored OVX-induced cortical bone loss |
| Quantified Difference | Qualitative difference: 'Blocked' vs. 'Slightly restored' |
| Conditions | Ovariectomy (OVX)-induced osteoporosis mouse model |
Why This Matters
For researchers focused on osteoporosis, LSD1-IN-31 provides a validated in vivo tool with a substantially greater reported effect on bone loss than the alternative LSD1 inhibitor GSK2879552.
- [1] Chen Z, Choi ER, Encarnacion AM, Yao H, Ding M, Park YH, et al. Discovery of TCP-(MP)-caffeic acid analogs as a new class of agents for treatment of osteoclastic bone loss. Bioorganic Chemistry. 2024 Sep;150:107603. View Source
- [2] Lee K, Kim H, et al. Crucial Role of Lysine-Specific Histone Demethylase 1 in RANKL-Mediated Osteoclast Differentiation. Int J Mol Sci. 2023 Feb 10;24(4):3605. View Source
